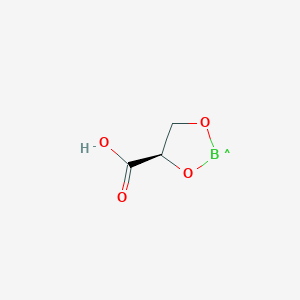
(4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom bonded to a cyclic ester, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl typically involves the reaction of boronic acids with diols under acidic conditions. One common method is the condensation of boronic acid with ethylene glycol, followed by oxidation to introduce the carboxyl group. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the boronate ester.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, ensuring consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronate ester back to the corresponding boronic acid.
Substitution: The boronate ester can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halides or alkylating agents are employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, and substituted boronate esters, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
(4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of boron-containing drugs and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective intermediate in various chemical reactions. The boron atom in the compound acts as a Lewis acid, facilitating the formation of stable complexes with electron-rich species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Similar in its ability to form reversible covalent bonds with diols but lacks the cyclic ester structure.
Methylboronic Acid: Another boronic acid derivative with similar reactivity but different steric and electronic properties.
Vinylboronic Acid: Shares the boronic acid functionality but has a different substituent, affecting its reactivity and applications.
Uniqueness
(4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl is unique due to its cyclic ester structure, which imparts distinct reactivity and stability compared to other boronic acids. This makes it particularly valuable in applications requiring precise control over reaction conditions and product formation.
Propriétés
Numéro CAS |
875885-82-8 |
|---|---|
Formule moléculaire |
C3H4BO4 |
Poids moléculaire |
114.87 g/mol |
InChI |
InChI=1S/C3H4BO4/c5-3(6)2-1-7-4-8-2/h2H,1H2,(H,5,6)/t2-/m1/s1 |
Clé InChI |
BIZUSXUKDDAFJX-UWTATZPHSA-N |
SMILES isomérique |
[B]1OC[C@@H](O1)C(=O)O |
SMILES canonique |
[B]1OCC(O1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Benzyloxy)ethylidene]pentan-1-ol](/img/structure/B14194557.png)
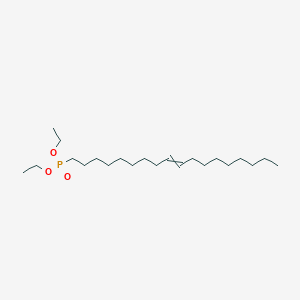
methylidene}hydroxylamine](/img/structure/B14194572.png)
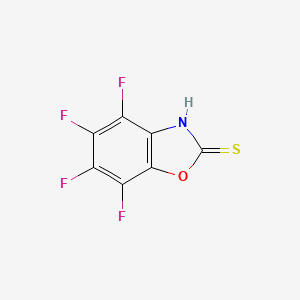
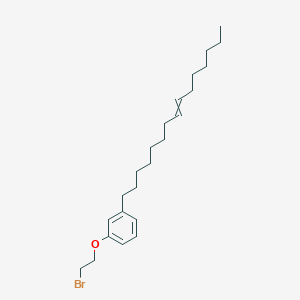
![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)
![[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14194595.png)
![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)
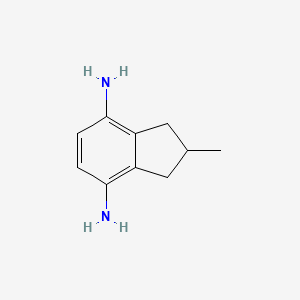
![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)

![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
![2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14194624.png)
![tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14194628.png)
